molecular formula C17H16N6NaO8P B13814421 Ant-cgmp sodium salt

Ant-cgmp sodium salt

Cat. No.: B13814421
M. Wt: 486.3 g/mol
InChI Key: NQNLXOGOWNGBIO-DNBRLMRSSA-M
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Description

Ant-cgmp sodium salt, also known as guanosine 3’,5’-cyclic monophosphate sodium salt, is a cyclic nucleotide derived from guanosine triphosphate. It acts as a second messenger in various biological processes, playing a crucial role in intracellular signaling pathways. This compound is involved in regulating physiological processes such as vascular smooth muscle relaxation, platelet aggregation, and phototransduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ant-cgmp sodium salt typically involves the cyclization of guanosine monophosphate (GMP) to form the cyclic structure. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis involves the use of guanylate cyclase, which catalyzes the conversion of GMP to cyclic GMP. Chemical synthesis, on the other hand, involves the use of reagents such as carbodiimides to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms that overexpress guanylate cyclase. The fermentation broth is then subjected to purification steps, including chromatography and crystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ant-cgmp sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form guanosine 3’,5’-cyclic monophosphate-8-oxide.

    Reduction: Reduction reactions can convert it back to guanosine monophosphate.

    Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Guanosine 3’,5’-cyclic monophosphate-8-oxide.

    Reduction: Guanosine monophosphate.

    Substitution: Various substituted cyclic nucleotides depending on the reagent used.

Scientific Research Applications

Ant-cgmp sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study cyclic nucleotide signaling pathways.

    Biology: It plays a role in understanding cellular signaling mechanisms, particularly in vascular smooth muscle cells and photoreceptor cells.

    Medicine: It is used in research related to cardiovascular diseases, erectile dysfunction, and retinal diseases.

    Industry: It is utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

Ant-cgmp sodium salt exerts its effects by activating cyclic GMP-dependent protein kinases, cyclic nucleotide-gated ion channels, and phosphodiesterases. These molecular targets lead to various physiological responses, such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of phototransduction pathways. The compound’s mechanism of action involves binding to these proteins and altering their activity, thereby regulating intracellular calcium levels and other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclic adenosine monophosphate (cAMP): Another cyclic nucleotide that acts as a second messenger in various signaling pathways.

    8-Bromo-cyclic GMP: A membrane-permeable analogue of cyclic GMP used in research to study its effects on cellular processes.

Uniqueness

Ant-cgmp sodium salt is unique due to its specific role in cyclic GMP signaling pathways. Unlike cyclic adenosine monophosphate, which primarily activates protein kinase A, this compound activates protein kinase G and other cyclic GMP-specific targets. This specificity makes it a valuable tool for studying cyclic GMP-mediated processes.

Properties

Molecular Formula

C17H16N6NaO8P

Molecular Weight

486.3 g/mol

IUPAC Name

sodium;[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate

InChI

InChI=1S/C17H17N6O8P.Na/c18-8-4-2-1-3-7(8)16(25)30-12-11-9(5-28-32(26,27)31-11)29-15(12)23-6-20-10-13(23)21-17(19)22-14(10)24;/h1-4,6,9,11-12,15H,5,18H2,(H,26,27)(H3,19,21,22,24);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1

InChI Key

NQNLXOGOWNGBIO-DNBRLMRSSA-M

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5N)OP(=O)(O1)[O-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5N)OP(=O)(O1)[O-].[Na+]

Origin of Product

United States

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